Fezolinetant
説明
Fezolinetant, sold under the brand name Veozah among others, is a medication used for the treatment of hot flashes (vasomotor symptoms) due to menopause . It is a small-molecule, orally active, selective neurokinin-3 (NK 3) receptor antagonist . It is developed by Astellas Pharma which acquired it from Ogeda (formerly Euroscreen) in April 2017 .
Molecular Structure Analysis
This compound has the chemical formula C16H15FN6OS and a molar mass of 358.40 g·mol −1 . Its IUPAC name is (4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone .Chemical Reactions Analysis
This compound functions by inhibiting neuronal impulses originating from the hypothalamic thermoregulatory center . This action is believed to alleviate vasomotor symptoms associated with menopause .Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.853 and its elemental analysis is C, 48.67; H, 4.08; Cl, 8.98; F, 4.81; N, 21.28; O, 4.05; S, 8.12 .科学的研究の応用
Efficacy in Treating Menopausal Vasomotor Symptoms : Fezolinetant demonstrated effectiveness in reducing the frequency and severity of menopausal VMS, with significant improvements observed in quality-of-life measures and reduction in VMS-related interference with daily life (Santoro et al., 2020).
Dose-Ranging Studies and Patient-Reported Outcomes : A phase 2b study showed that various dosing regimens of this compound were effective in reducing moderate/severe VMS frequency and severity, with a good response rate and improvements in patient-reported outcomes (Fraser et al., 2020).
Safety and Tolerability : this compound was well-tolerated in clinical trials, with treatment-emergent adverse events being largely mild/moderate. A 52-week safety study confirmed the tolerability and endometrial safety of this compound, supporting its continued development (Neal-Perry et al., 2023).
Application in Polycystic Ovary Syndrome (PCOS) : this compound demonstrated efficacy in reducing hyperandrogenism and altering the luteinizing hormone-to-follicle-stimulating hormone ratio in women with PCOS, highlighting its potential beyond menopausal symptom treatment (Fraser et al., 2021).
Preclinical Efficacy in Animal Models : Studies in ovariectomized rats showed that this compound reduced hot flash-like symptoms by inhibiting neuronal activity in the median preoptic nucleus of the hypothalamus, providing support for its clinical application in menopause-related VMS treatment (Tahara et al., 2021).
作用機序
Fezolinetant is a neurokinin 3 (NK3) receptor antagonist that blocks neurokinin B (NKB) binding on the kisspeptin/neurokinin B/dynorphin (KNDy) neuron to modulate neuronal activity in the thermoregulatory center . By antagonizing NK3 receptors, neuronal signalling can be dampened to reduce vasomotor symptoms .
Safety and Hazards
The main safety concern with Fezolinetant is its effect on liver function. It is contraindicated in people with cirrhosis, severe renal impairment, or end-stage renal disease . This compound may cause early transient liver function test elevations greater than three times the upper limit of normal in about 2% of patients; these elevations resolve with discontinuation . It is unknown whether these liver function test elevations are clinically important .
特性
IUPAC Name |
(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSNFPASKFYPMN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103615 | |
Record name | Fezolinetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1629229-37-3 | |
Record name | [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fezolinetant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fezolinetant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fezolinetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEZOLINETANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。